molecular formula C21H22N2O5 B7432764 Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate

Cat. No. B7432764
M. Wt: 382.4 g/mol
InChI Key: YEQBPHSKWGPABX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate, also known as DMXB-A, is a chemical compound that has been studied for its potential use in treating a variety of neurological and psychiatric disorders.

Mechanism of Action

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate acts as a selective α7 nicotinic acetylcholine receptor agonist. The α7 nicotinic acetylcholine receptor is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nicotinic acetylcholine receptor by Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal models, Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, one limitation of using Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the study of Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate. One direction is to further explore its potential use in treating neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate the potential use of Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate and its effects on neurotransmitter systems and neuronal function.

Synthesis Methods

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 1,3-benzoxazole-6-carboxylic acid followed by the addition of pyrrolidine and methyl iodide. The final product is purified using column chromatography.

Scientific Research Applications

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has been studied for its potential use in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Research has shown that Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate has also been shown to have anti-psychotic effects in animal models of schizophrenia and can reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-25-14-7-8-15(18(12-14)26-2)17-5-4-10-23(17)21-22-16-9-6-13(20(24)27-3)11-19(16)28-21/h6-9,11-12,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQBPHSKWGPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C3=NC4=C(O3)C=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate

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